Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride
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Overview
Description
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl and a molecular weight of 267.508 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino, bromine, and ester functional groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Amination: The brominated pyridine is then subjected to amination to introduce an amino group at the 5-position.
Esterification: The carboxylic acid group at the 2-position is esterified using methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride can be compared with similar compounds such as:
Methyl 5-Bromopyridine-2-carboxylate: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2-bromopyridine: Lacks the ester group, affecting its solubility and reactivity.
Methyl 5-Bromopicolinate: Similar structure but different functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H8BrClN2O2 |
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Molecular Weight |
267.51 g/mol |
IUPAC Name |
methyl 5-amino-4-bromopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)6-2-4(8)5(9)3-10-6;/h2-3H,9H2,1H3;1H |
InChI Key |
ICGMRHUCWRKSFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Br)N.Cl |
Origin of Product |
United States |
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